![molecular formula C18H22N6O4S B6439868 4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole CAS No. 2549006-00-8](/img/structure/B6439868.png)
4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a triazole, pyridazine, pyrrolidine, sulfonyl, and oxazole. Triazoles are a class of heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities . Pyridazines are also a class of heterocyclic compounds known for their biological activities . Pyrrolidines are five-membered ring structures that are prevalent in many biologically active compounds . Sulfonyl groups are often used in medicinal chemistry for their ability to increase the polarity of a compound, improving its solubility in water . Oxazoles are another class of heterocycles that have been studied for their medicinal properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the triazole and pyridazine rings might undergo reactions with electrophiles or nucleophiles, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
- Letrozole and anastrozole, both containing a 1,2,4-triazole ring, have been approved by the FDA as first-line therapies for breast cancer in postmenopausal women. These compounds exhibit superiority over estrogen receptor antagonists like tamoxifen .
- Triazolo-thiadiazine derivatives have demonstrated excellent antifungal activity against pathogens such as Phyllosticta Pirina, Sclerotinia sclerotiorum, and Candida albicans. These compounds could serve as leads for developing new antifungal agents .
Anticancer Properties
Antimicrobial Activity
Wirkmechanismus
Target of Action
The primary target of this compound is Shikimate dehydrogenase (Mt SD) . This enzyme is essential for the biosynthesis of the chorismate end product , which is a precursor for the synthesis of aromatic amino acids in bacteria and plants .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This inhibition disrupts the biosynthesis of chorismate, thereby affecting the production of aromatic amino acids
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria and plants . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to a deficiency in aromatic amino acids. This deficiency can have downstream effects on protein synthesis and other biochemical processes that rely on these amino acids.
Pharmacokinetics
The compound’s pharmacokinetic properties have been studied in silico . These studies can provide valuable insights into the compound’s bioavailability, half-life, and other pharmacokinetic parameters.
Result of Action
The inhibition of Shikimate dehydrogenase by this compound leads to a deficiency in aromatic amino acids . This deficiency can inhibit the growth of bacteria, making the compound potentially useful as an antimicrobial agent . Additionally, some derivatives of the compound have demonstrated cytotoxic effects, suggesting potential anticancer applications .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHWAVGMKJQYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.